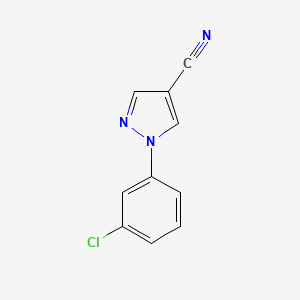![molecular formula C7H6ClN3 B1454975 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 909562-81-8](/img/structure/B1454975.png)
2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps. Researchers have employed various synthetic routes, including cyclization reactions, nucleophilic substitutions, and condensation reactions. One common approach is the condensation of appropriate precursors to form the pyrrolopyrimidine core. Detailed synthetic procedures can be found in the literature .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
- Application Summary: This compound is used in the synthesis of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’. These new compounds have shown promising cytotoxic effects against different cancer cell lines .
- Methods of Application: The new compounds were synthesized in three steps with high yields . The compound’s ability to induce cell cycle arrest and apoptosis in HepG2 cells was investigated .
- Results: Among the new compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM . It was also found to induce cell cycle arrest and apoptosis in HepG2 cells .
2. Anticancer Compound
- Application Summary: This compound is used in the synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 . These new compounds have shown promising cytotoxic effects against selected human cancer cell lines .
- Methods of Application: The new compounds were synthesized using microwave technique . The compounds were tested in vitro against seven selected human cancer cell lines .
- Results: Compounds 14a, 16b and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .
3. Tyrosine Kinase Inhibitors
- Application Summary: This compound can be used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
- Methods of Application: The compound is used as an intermediate in the synthesis of these inhibitors .
- Results: The resulting inhibitors can potentially be used in the treatment of diseases where STAT6 plays a role .
4. Anti-Inflammatory Agents
- Application Summary: Pyrrolo[2,3-d]pyrimidine derivatives, which include “2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine”, have been described with a wide range of biological potential including anti-inflammatory activity .
- Methods of Application: The compound is used in the synthesis of these derivatives .
- Results: The resulting derivatives can potentially be used in the treatment of inflammatory diseases .
5. Antiviral Agents
- Application Summary: Pyrrolo[2,3-d]pyrimidine derivatives, which include “2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine”, have been described with a wide range of biological potential including antiviral activity .
- Methods of Application: The compound is used in the synthesis of these derivatives .
- Results: The resulting derivatives can potentially be used in the treatment of viral diseases .
6. Anti-Bacterial Agents
- Application Summary: Pyrrolo[2,3-d]pyrimidine derivatives, which include “2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine”, have been described with a wide range of biological potential including antibacterial activity .
- Methods of Application: The compound is used in the synthesis of these derivatives .
- Results: The resulting derivatives can potentially be used in the treatment of bacterial diseases .
Eigenschaften
IUPAC Name |
2-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-9-6-5(4)3-10-7(8)11-6/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANYVMUNLQUYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743146 | |
| Record name | 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
909562-81-8 | |
| Record name | 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

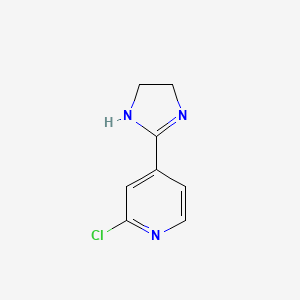
![3-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1454893.png)
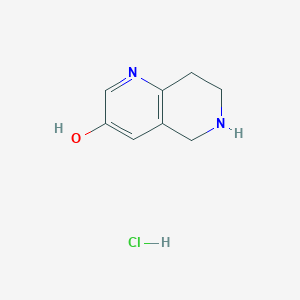
![5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate](/img/structure/B1454896.png)
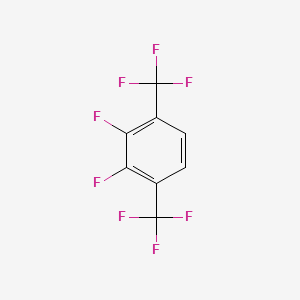
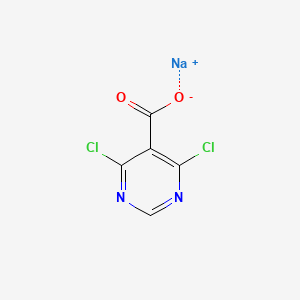
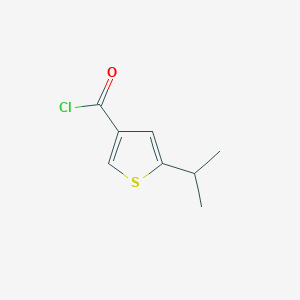
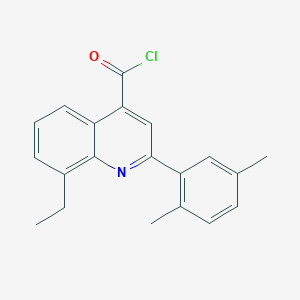
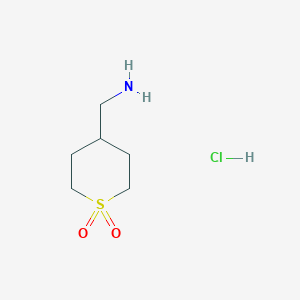
![(2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride](/img/structure/B1454910.png)
![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1454911.png)
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide](/img/structure/B1454912.png)
![{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B1454913.png)
